N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzyl}acetamide
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Overview
Description
N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzyl}acetamide is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a trifluoromethyl group, enhances its physicochemical and pharmacological properties .
Preparation Methods
The synthesis of N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzyl}acetamide involves several steps:
Cyclization Reaction: The synthesis begins with the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole.
Multi-Component Reaction: Another method involves a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate, which provides a straightforward route to the triazole scaffold.
Industrial Production: Industrial production methods typically involve optimizing these reactions for higher yields and scalability, often using catalysts and controlled reaction conditions to ensure consistency and purity.
Chemical Reactions Analysis
N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzyl}acetamide undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzyl}acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzyl}acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as carbonic anhydrase and cholinesterase, inhibiting their activity.
Pathways Involved: It disrupts key biochemical pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Membrane Integrity: In antifungal applications, the compound disrupts membrane integrity, inhibiting the growth of pathogenic fungi.
Comparison with Similar Compounds
N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzyl}acetamide can be compared with other similar compounds:
Similar Compounds: Compounds such as bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines) and bis(quinoxalin-2-yl)phenoxy)alkanes share similar structural features and pharmacological activities.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H10F3N5OS |
---|---|
Molecular Weight |
341.31 g/mol |
IUPAC Name |
N-[[4-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl]methyl]acetamide |
InChI |
InChI=1S/C13H10F3N5OS/c1-7(22)17-6-8-2-4-9(5-3-8)10-20-21-11(13(14,15)16)18-19-12(21)23-10/h2-5H,6H2,1H3,(H,17,22) |
InChI Key |
YNQFWKWWZJYJIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C(F)(F)F |
Origin of Product |
United States |
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